molecular formula C₁₂H₂₀O₆ B1139892 1,2:3,6-Di-O-isopropylidene-L-sorbofuranose CAS No. 62133-03-3

1,2:3,6-Di-O-isopropylidene-L-sorbofuranose

Cat. No. B1139892
CAS RN: 62133-03-3
M. Wt: 260.28
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1,2:3,6-Di-O-isopropylidene-L-sorbofuranose, commonly known as DISF, is a carbohydrate derivative that has gained significant attention in the field of organic chemistry. It is a cyclic acetal that is widely used as a protecting group for carbohydrates. The compound has a unique structure that makes it an ideal candidate for various chemical reactions. DISF has been extensively studied for its synthesis, mechanism of action, and potential applications in scientific research.

Scientific Research Applications

Analytical Methods and Production Control

The compound “1,2:4,6-Di-O-isopropylidene-L-sorbofuranose” has been used in the quantitative determination by gas-liquid and thin-layer chromatography . This method allows for precise measurements of the compound, which is crucial in research and production control .

Molecular Structure Analysis

The molecular structure of “1,2:3,6-Di-O-isopropylidene-L-sorbofuranose” has been studied extensively . Understanding the molecular structure is fundamental to many areas of research, including drug design, material science, and biochemistry .

Synthesis of Bioactive Glycoconjugates

Monosaccharides with good leaving groups like mesylate, tosylate or nosylate play a major role for the introduction of various functional groups, as building blocks for the formation of di- and oligosugars, as chiral pool materials or for the preparation of bioactive glycoconjugates . This offers the possibility for the preparation of rare carbohydrate derivatives .

Synthesis of Hikizimycin

This compound is also used in the synthesis of the sugar core of hikizimycin . Hikizimycin is an antibiotic that has shown activity against the fungus Candida albicans.

Walden-Inversion Reactions

In subsequent reactions, the replacement of the tosyl leaving group against the resulting functional group proceeds under inversion of the configuration of the respective carbon atom C-3 (Walden-inversion) in most of the cases . This is a key process in many chemical reactions and is of great interest in the field of stereochemistry .

properties

IUPAC Name

(4'aS,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxine]-7'-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O6/c1-10(2)14-5-7-8(17-10)9(13)12(16-7)6-15-11(3,4)18-12/h7-9,13H,5-6H2,1-4H3/t7-,8+,9-,12?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEJCBLGJUDCTN-NYWHPJDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2C(O1)C(C3(O2)COC(O3)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H]2[C@@H](O1)[C@@H](C3(O2)COC(O3)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2:4,6-Di-O-isopropylidene-L-sorbofuranose

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